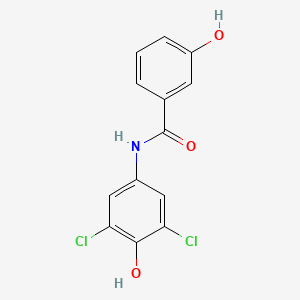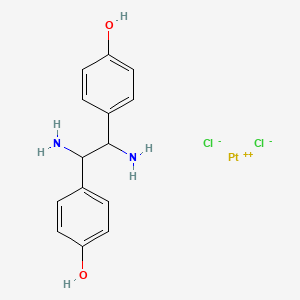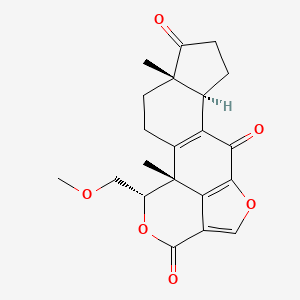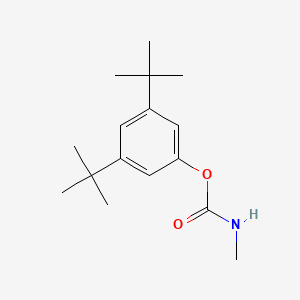
3-beta-D-glucopyranuronosyloxy-5-methylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-beta-D-glucopyranuronosyloxy-5-methylisoxazole is a glucosiduronic acid.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study by Chao and Wang (2013) involved the synthesis of novel S-β-D-glucosides containing 5-methylisoxazole, highlighting a method for creating derivatives of this compound (Chao & Wang, 2013).
Biological Activity and Applications
- Research by Xu, Yang, and Zhang (2009) isolated new phenolic glycosides related to 3-beta-D-glucopyranuronosyloxy-5-methylisoxazole from the roots of Gentiana rigescens, showing potential antifungal activities (Xu, Yang, & Zhang, 2009).
- Louzada et al. (2001) studied the dual role of glutamatergic neurotransmission on amyloid β1–42 aggregation and neurotoxicity, indicating potential implications in Alzheimer's disease research (Louzada et al., 2001).
Potential in Drug Development
- Braham et al. (2005) identified antioxidant phenolic glycosides in Moricandia arvensis, including compounds related to 3-beta-D-glucopyranuronosyloxy-5-methylisoxazole, which could be relevant in the development of antioxidant therapies (Braham et al., 2005).
- A study by Lu and Mattson (2001) found that Dimethyl Sulfoxide suppresses NMDA- and AMPA-induced ion currents and calcium influx, protecting against excitotoxic death in hippocampal neurons, which may have implications for compounds like 3-beta-D-glucopyranuronosyloxy-5-methylisoxazole (Lu & Mattson, 2001).
Research on Glycosides and Related Compounds
- Hou and Kováč (2008) conducted research on the synthesis of furanose-free D-Fucose Per-O-Acetates and precursors for Anthrose, which may be relevant for understanding the synthesis and application of related glycosides (Hou & Kováč, 2008).
Neuropharmacological Insights
- Ikonomidou, Stefovska, and Turski (2000) researched the neuronal death enhanced by N-methyl-D-aspartate antagonists, which could provide insights into the neuropharmacological effects of related compounds (Ikonomidou, Stefovska, & Turski, 2000).
Propriétés
Nom du produit |
3-beta-D-glucopyranuronosyloxy-5-methylisoxazole |
|---|---|
Formule moléculaire |
C10H13NO8 |
Poids moléculaire |
275.21 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(5-methyl-1,2-oxazol-3-yl)oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO8/c1-3-2-4(11-19-3)17-10-7(14)5(12)6(13)8(18-10)9(15)16/h2,5-8,10,12-14H,1H3,(H,15,16)/t5-,6-,7+,8-,10-/m0/s1 |
Clé InChI |
VYCMOHPABBFZCR-CRKKBNSPSA-N |
SMILES isomérique |
CC1=CC(=NO1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES |
CC1=CC(=NO1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
SMILES canonique |
CC1=CC(=NO1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















